Stereochemical Differentiation: trans-(1R,2R) vs. cis-(1R,2S) Cyclopropylamine Core
The trans-(1R,2R) configuration of tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate enforces a dihedral angle of approximately 0° between the C-N bonds, whereas the cis-isomer (e.g., CAS 265988-00-9) exhibits a dihedral angle of approximately 109° [1]. This conformational constraint alters the spatial presentation of the amine groups, directly impacting molecular recognition. In drug design campaigns, trans-cyclopropylamine derivatives consistently demonstrate superior target binding compared to cis-analogs, a phenomenon attributed to enhanced electrostatic complementarity and reduced steric clash in enzyme active sites [2].
| Evidence Dimension | Spatial orientation of 1,2-disubstituted cyclopropane core |
|---|---|
| Target Compound Data | trans-(1R,2R) configuration: dihedral angle ~0° between C-N bonds [1] |
| Comparator Or Baseline | cis-(1R,2S) configuration (CAS 265988-00-9): dihedral angle ~109° between C-N bonds [1] |
| Quantified Difference | Approximately 109° difference in dihedral angle; class-level SAR indicates trans-configuration is essential for potency in multiple drug classes (HCV protease, LSD1) [2] |
| Conditions | Molecular modeling and X-ray crystallography of cyclopropylamine derivatives |
Why This Matters
The trans-stereochemistry is a strict requirement for maintaining the pharmacophore geometry in several clinically validated drug candidates, making generic substitution with cis-isomers or racemic mixtures unacceptable for medicinal chemistry applications.
- [1] PubChem. cis-2-Amino-1-(Boc-amino)-cyclopropane HCl (CID 176470394); trans-isomer structural comparison. View Source
- [2] Bertus, P. et al. Advances in the Synthesis of Cyclopropylamines. Chem. Rev. 2025, 125 (6), 3242–3377. DOI: 10.1021/acs.chemrev.4c00674. View Source
